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Acetyl Coenzyme A (sodium salt) -

Acetyl Coenzyme A (sodium salt)

Catalog Number: EVT-12636809
CAS Number:
Molecular Formula: C23H37N7NaO17P3S
Molecular Weight: 831.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Acetyl Coenzyme A is synthesized in biological systems primarily through the oxidative decarboxylation of pyruvate in mitochondria, as well as from the degradation of fatty acids and certain amino acids. It can also be produced synthetically in laboratory settings from sodium acetate and other precursors .

Classification

Acetyl Coenzyme A belongs to the class of coenzymes, specifically categorized as a thioester. It is essential for metabolic processes and acts as a substrate for various enzymatic reactions, including those catalyzed by acetyltransferases.

Synthesis Analysis

Methods

The synthesis of Acetyl Coenzyme A can be achieved through several methods:

  1. Biological Synthesis: In living organisms, Acetyl Coenzyme A is formed from pyruvate via the action of the pyruvate dehydrogenase complex, which catalyzes the conversion of pyruvate into Acetyl Coenzyme A while releasing carbon dioxide and generating reduced cofactors .
  2. Chemical Synthesis: Laboratory methods often involve the reaction of sodium acetate with coenzyme A in an acidic medium. For instance, one method utilizes [14C]sodium acetate to produce radiolabeled Acetyl Coenzyme A with yields approaching 40% through chromatography techniques .

Technical Details

The chemical reaction typically involves activation of sodium acetate followed by nucleophilic attack on coenzyme A's thiol group, resulting in the formation of Acetyl Coenzyme A (sodium salt). Reaction conditions such as pH and temperature are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

Acetyl Coenzyme A has a complex structure consisting of a nucleotide portion (adenosine), a pantothenic acid moiety, and a mercaptoethylamine group that forms a thioester bond with an acetyl group. The molecular formula is C23H38N7O17P3SC_{23}H_{38}N_{7}O_{17}P_{3}S with a molecular weight of approximately 809.6 g/mol .

Data

  • CAS Number: 102029-73-2
  • InChI Key: HNLIOWFIXSPFEC-WLYMNMRISA-M
  • Solubility: Highly soluble in water due to its sodium salt form.
Chemical Reactions Analysis

Reactions

Acetyl Coenzyme A participates in numerous biochemical reactions:

  1. Fatty Acid Synthesis: It serves as a building block for fatty acids through the action of fatty acid synthase.
  2. Citric Acid Cycle: Acetyl Coenzyme A enters the citric acid cycle by condensing with oxaloacetate to form citrate.
  3. Amino Acid Metabolism: It acts as a substrate for various amino acid derivatives.

Technical Details

The reversible nature of many reactions involving Acetyl Coenzyme A allows it to play a versatile role in metabolism. For example, it can be converted back to coenzyme A and acetate under specific cellular conditions.

Mechanism of Action

Process

Acetyl Coenzyme A functions primarily as an acetyl donor in metabolic pathways. Its mechanism involves:

  1. Formation of Thioester Bonds: The high-energy thioester bond allows for the transfer of the acetyl group to various acceptor molecules.
  2. Regulation of Enzyme Activity: Acetyl Coenzyme A positively regulates enzymes such as pyruvate carboxylase, influencing gluconeogenesis and fatty acid metabolism.

Data

Studies indicate that fluctuations in Acetyl Coenzyme A levels can significantly impact metabolic fluxes within cells, affecting energy production and biosynthetic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Melting Point: Not specifically defined due to its hygroscopic nature.
  • Stability: Stable under dry conditions but sensitive to moisture.

Chemical Properties

  • pH: Solutions typically have a neutral pH.
  • Reactivity: Reacts with nucleophiles due to its thioester bond; susceptible to hydrolysis under alkaline conditions.

Relevant analyses indicate that Acetyl Coenzyme A retains activity across a range of temperatures but should be stored at low temperatures to prevent degradation .

Applications

Scientific Uses

Acetyl Coenzyme A (sodium salt) has diverse applications in scientific research and industry:

  1. Metabolic Studies: Used extensively in metabolic engineering to study pathways involving acetylation.
  2. Biotechnology: Serves as a substrate in enzyme assays for fatty acid synthesis and other biochemical reactions.
  3. Pharmaceutical Research: Investigated for its role in drug metabolism and potential therapeutic applications targeting metabolic disorders.
Biochemical Mechanisms and Metabolic Regulation

Enzymatic Acetyl Transfer Reactions and Cofactor Functions

Acetyl coenzyme A (sodium salt), the stabilized ionic form of acetyl-CoA, serves as a universal acetyl group donor in enzymatic reactions across central metabolic pathways. Its structure comprises an acetyl moiety linked via a thioester bond to coenzyme A, enabling high-energy transfer efficiency. This molecular architecture allows sodium acetyl-CoA to participate in two primary reaction classes: (1) Acyl transfer reactions catalyzed by acetyltransferases, and (2) Condensation reactions such as those in the citric acid cycle. Key enzymes dependent on sodium acetyl-CoA include:

Table 1: Major Enzymatic Reactions Utilizing Acetyl Coenzyme A

EnzymeReactionMetabolic Pathway
Citrate synthaseAcetyl-CoA + oxaloacetate → citrateTricarboxylic acid (TCA) cycle
Choline acetyltransferaseAcetyl-CoA + choline → acetylcholineNeurotransmitter synthesis
Acetyl-CoA carboxylaseAcetyl-CoA + HCO₃⁻ → malonyl-CoAFatty acid biosynthesis
Histone acetyltransferaseAcetyl-CoA + lysine → acetyl-lysine + CoAEpigenetic regulation

The sodium salt formulation enhances solubility (>100 mg/mL in aqueous solutions) and stability for in vitro applications, facilitating studies of acetyltransferase kinetics and cofactor requirements [8] [9]. Nuclear-cytosolic acetyl-CoA pools derive from two principal pathways: ATP-citrate lyase (ACLY)-mediated cleavage of mitochondrial-derived citrate, and direct synthesis by acetyl-CoA synthetase (ACSS) from acetate [1]. The thioester bond energy (ΔG°' = -31.5 kJ/mol) drives thermodynamically unfavorable reactions, making sodium acetyl-CoA indispensable for in vitro reconstitution of biosynthetic pathways [7] [8].

Role in Cellular Energy Metabolism and Metabolic Flux Analysis

Acetyl-CoA (sodium salt) functions as a critical node intersecting carbohydrate, lipid, and amino acid metabolism. Its compartmentalized pools exhibit distinct dynamics:

  • Mitochondrial acetyl-CoA: Primarily generated via pyruvate decarboxylation (70–90%) and β-oxidation, fueling the TCA cycle for ATP production.
  • Cytosolic acetyl-CoA: Predominantly ACLY-derived, serving as substrate for lipogenesis and cholesterol biosynthesis [1] [6].

Table 2: Tissue-Specific Acetyl-CoA Concentrations and Metabolic Roles

Tissue[Acetyl-CoA][CoA-SH]Primary Functions
Liver7–10 µM40–150 µMKetogenesis, lipogenesis
Brain6–7 µM40–50 µMNeurotransmitter synthesis
Kidney3–5 µM30–60 µMGluconeogenesis
Plasma<0.1 µM<0.1 µMInter-organ transport

Metabolic flux analysis reveals that acetyl-CoA/CoA ratios oscillate with nutrient status:

  • Fed state: Elevated nucleocytosolic acetyl-CoA (≥2.0 ratio to CoA-SH) promotes lipid synthesis and histone acetylation [1] [6].
  • Fasted state: Mitochondrial acetyl-CoA accumulates (ratio >3.0), directing carbon toward ketogenesis and ATP synthesis while suppressing PDH activity [1] [4]. Advanced HPLC-UV techniques enable precise quantification of these fluctuations with detection limits <10 pmol, facilitating research into metabolic diseases [3].

Regulation of Mitochondrial Acetyl-CoA/CoA Ratios

The mitochondrial acetyl-CoA/CoA-SH ratio functions as a sentinel indicator of cellular energy status, with profound regulatory consequences:

  • Pyruvate dehydrogenase complex (PDC) regulation: Elevated ratios (>2.0) inhibit PDH via allosteric modulation of PDH kinases (PDKs). Acetyl-CoA stimulates PDK2/4 isoforms, increasing PDH phosphorylation 3–5 fold [5] [10].
  • β-oxidation control: High ratios suppress fatty acid oxidation through feedback inhibition of thiolases [4].
  • Apoptotic signaling: Ratios >1.5 activate caspase-2-mediated apoptosis, while lower ratios (<0.5) promote survival pathways [4].

Table 3: Regulatory Effects of Acetyl-CoA/CoA-SH Ratios

Acetyl-CoA/CoA-SH RatioMetabolic ConsequencesRegulatory Targets
>3.0PDH inhibition (IC₅₀ = 2.5 µM acetyl-CoA)PDK2/4 activation
1.5–3.0Ketogenesis stimulationHMG-CoA synthase activation
<1.0Fatty acid oxidation enhancementCPT1A activation

Pathological alterations occur in hepatic encephalopathy models where thioacetamide intoxication decreases hepatic acetyl-CoA by 30–40% despite liver regeneration, indicating persistent metabolic dysregulation [4]. Such ratio imbalances are detectable via HPLC methods with 95–97% recovery rates from biological matrices [3].

Modulation of Pyruvate Dehydrogenase Complex Activity

The pyruvate dehydrogenase complex (PDC) serves as the primary gateway for mitochondrial acetyl-CoA production. Sodium acetyl-CoA regulates PDC through multilayered mechanisms:

  • Allosteric inhibition: Direct binding to PDH E1α subunit (Kᵢ ≈ 1–5 µM) induces conformational changes reducing pyruvate affinity by 50% [5] [10].
  • Kinase activation: Acetyl-CoA stimulates PDK2/4 isoforms 3–4 fold, enhancing PDH phosphorylation at Ser293 [10].
  • Metabolic competition: Elevated acetyl-CoA competes with unacetylated lipoyl domains of dihydrolipoamide acetyltransferase (E2 subunit), reducing catalytic efficiency [5].

Table 4: Isoform-Specific Responses to Acetyl-CoA

PDK IsoformAcetyl-CoA SensitivityPrimary TissuesPhosphorylation Site
PDK1Moderate (EC₅₀ = 15 µM)Heart, brainSer232
PDK2High (EC₅₀ = 2 µM)UbiquitousSer293
PDK3Low (EC₅₀ >50 µM)Testis, kidneySer300
PDK4High (EC₅₀ = 3 µM)Skeletal muscle, liverSer293

Post-translational modifications further modulate PDC:

  • Succinylation: PDH E1α succinylation at Lys321 (mediated by acetyl-CoA overload) increases 2–3 fold in diabetic liver, promoting PDK1 binding [10].
  • Acetylation: SIRT3 deacetylates PDP1 phosphatase at Lys202, enhancing PDH reactivation when acetyl-CoA levels decline [10]. These modifications create a responsive regulatory network sensitive to sodium acetyl-CoA availability.

Epigenetic Modulation via Histone Acetylation Mechanisms

Nuclear acetyl-CoA (sodium salt) availability directly governs histone acetylation dynamics, linking metabolism to gene expression:

  • Metabolic sensing: Nuclear acetyl-CoA concentrations (1–5 µM) correlate with H3K9/K27 acetylation levels. A 2-fold increase in acetyl-CoA raises histone acetylation 60–80% at growth-promoting genes (e.g., CLN3, ribosomal biogenesis genes) [1] [6].
  • Enzyme specificity: Histone acetyltransferases (HATs) exhibit distinct Kₘ values for acetyl-CoA: GCN5 (Kₘ = 0.5 µM), p300 (Kₘ = 0.8 µM), making them sensitive to physiological fluctuations [1] [6].
  • Nuclear transport: Sodium acetyl-CoA cannot cross nuclear pores directly; instead, citrate-derived acetyl-CoA or nuclear-translocated ACSS2 generates intranuclear pools. Hypoxia and neuronal differentiation stimulate ACSS2 nuclear translocation, increasing H3K9 acetylation at neuroprotective genes like TFEB [6].

The yeast metabolic cycle illustrates temporal coupling: nucleocytosolic acetyl-CoA peaks precede H3K9 acetylation maxima by 15–30 minutes at growth genes, while stress-response genes activate during acetyl-CoA troughs [1]. Calorie restriction paradoxically elevates neuronal acetyl-CoA (40% increase in aged mice), enhancing histone acetylation for autophagy gene expression and neuroprotection [6]. This demonstrates sodium acetyl-CoA's dual role as metabolic intermediate and epigenetic regulator.

Properties

Product Name

Acetyl Coenzyme A (sodium salt)

IUPAC Name

sodium;[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate

Molecular Formula

C23H37N7NaO17P3S

Molecular Weight

831.6 g/mol

InChI

InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1

InChI Key

HNLIOWFIXSPFEC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+]

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